![molecular formula C22H21N3O B10831530 [1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl]-pyridin-4-ylmethanol](/img/structure/B10831530.png)
[1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl]-pyridin-4-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UCB-5307 is a potent small molecule inhibitor of tumor necrosis factor (TNF) signaling. It has shown significant promise in targeting soluble TNF to deliver anti-TNF biologic-like efficacy, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis .
Preparation Methods
The synthesis of UCB-5307 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that UCB-5307 can be synthesized with high purity and is available for research purposes .
Chemical Reactions Analysis
UCB-5307 undergoes various chemical reactions, including:
Oxidation: UCB-5307 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: UCB-5307 can undergo substitution reactions with various reagents to form substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of UCB-5307 with modified functional groups .
Scientific Research Applications
UCB-5307 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study TNF signaling pathways and to develop new TNF inhibitors.
Biology: Employed in cellular and molecular biology research to investigate the role of TNF in various biological processes.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis and chronic inflammatory bowel disease.
Industry: Utilized in the development of new drugs targeting TNF signaling
Mechanism of Action
UCB-5307 exerts its effects by stabilizing a distorted trimeric form of TNF, which reduces the number of receptors bound to TNF from three to two. This stabilization compromises downstream signaling and inhibits the functions of TNF in vitro and in vivo. The molecular targets involved include TNF and its receptors, particularly TNFR1 .
Comparison with Similar Compounds
UCB-5307 is part of a series of compounds developed to inhibit TNF signaling by stabilizing a distorted TNF trimer. Similar compounds include:
UCB-6786: Another TNF inhibitor with a similar mechanism of action.
UCB-9260: A compound that also stabilizes a distorted TNF trimer and inhibits TNF signaling.
Compared to these similar compounds, UCB-5307 has shown unique properties in terms of its binding affinity and efficacy in inhibiting TNF signaling .
Properties
Molecular Formula |
C22H21N3O |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-pyridin-4-ylmethanol |
InChI |
InChI=1S/C22H21N3O/c1-15-7-8-16(2)18(13-15)14-25-20-6-4-3-5-19(20)24-22(25)21(26)17-9-11-23-12-10-17/h3-13,21,26H,14H2,1-2H3 |
InChI Key |
MKABLXAUPLCAHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C(C4=CC=NC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


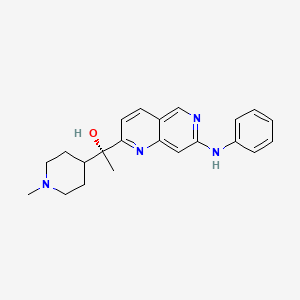
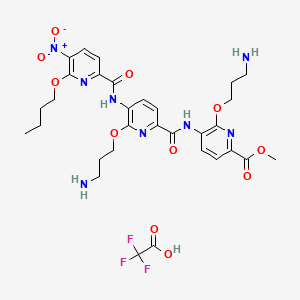
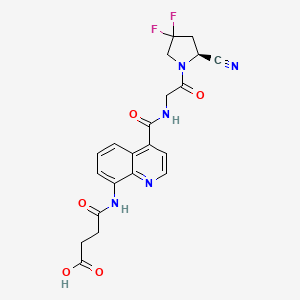
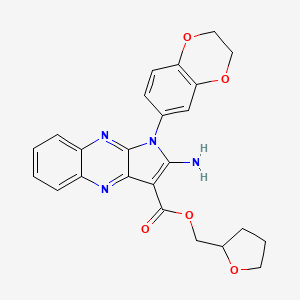
![Isopropyl 2-[({5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl}methoxy(phenoxy)phosphoryl)amino]propanoate](/img/structure/B10831474.png)
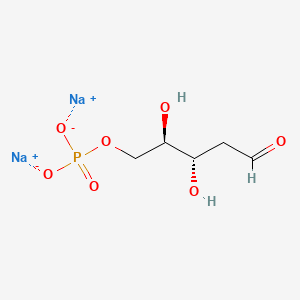
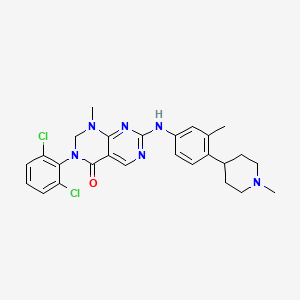
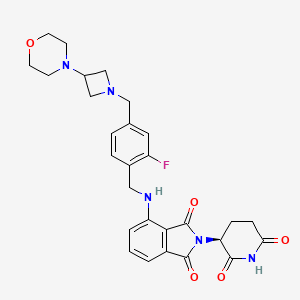
![1-[4-[4-[3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B10831518.png)
![2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-pyrimidin-2-ylacetamide](/img/structure/B10831525.png)
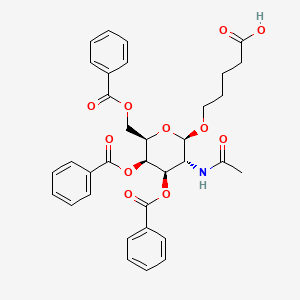
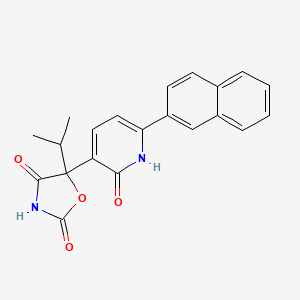
![sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B10831553.png)
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B10831557.png)
